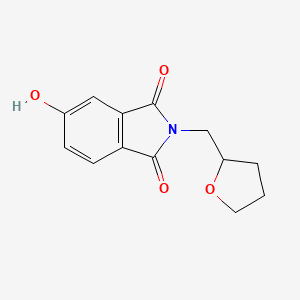![molecular formula C19H27FN2O3S B6047881 N-cyclohexyl-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B6047881.png)
N-cyclohexyl-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide, also known as CSP-1103, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidinecarboxamide derivatives and is a potent and selective blocker of the T-type calcium channel.
Mécanisme D'action
N-cyclohexyl-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide works by selectively blocking the T-type calcium channel, which is involved in the generation of low-threshold spikes in neurons. By blocking this channel, N-cyclohexyl-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide reduces neuronal excitability and neurotransmitter release, leading to a reduction in seizures, neuropathic pain, and hypertension.
Effets Biochimiques Et Physiologiques
Studies have shown that N-cyclohexyl-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide has significant effects on the central nervous system, including reducing seizure activity, reducing neuropathic pain, and lowering blood pressure. The compound has also been shown to have anti-inflammatory effects and to reduce oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide has several advantages for use in laboratory experiments, including its high selectivity for the T-type calcium channel and its ability to penetrate the blood-brain barrier. However, the compound has limitations, including its relatively short half-life and the need for further research to determine its long-term safety and efficacy.
Orientations Futures
There are several future directions for research on N-cyclohexyl-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide, including exploring its potential therapeutic applications in other diseases, such as Parkinson's disease and Alzheimer's disease. Further research is also needed to determine the optimal dosage and administration of the compound, as well as its long-term safety and efficacy. Additionally, there is a need for the development of more selective and potent blockers of the T-type calcium channel for use in clinical practice.
In conclusion, N-cyclohexyl-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide is a promising compound that has been extensively studied for its potential therapeutic applications in a variety of diseases. While there are still limitations and challenges to be addressed, the future looks bright for further research on this compound and its potential benefits for human health.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide involves the reaction of cyclohexylamine with 4-fluorobenzylsulfonyl chloride, followed by the addition of piperidinecarboxylic acid. The resulting compound is then purified using column chromatography to obtain the final product.
Applications De Recherche Scientifique
N-cyclohexyl-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including epilepsy, neuropathic pain, and hypertension. The compound has been shown to have a high affinity for the T-type calcium channel, which is involved in the regulation of neuronal excitability and neurotransmitter release.
Propriétés
IUPAC Name |
N-cyclohexyl-1-[(4-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN2O3S/c20-17-8-6-15(7-9-17)14-26(24,25)22-12-10-16(11-13-22)19(23)21-18-4-2-1-3-5-18/h6-9,16,18H,1-5,10-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQMJNFEMCDOTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-1-butanamine](/img/structure/B6047809.png)
![N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-[(5-methyl-2-furyl)methyl]ethanamine](/img/structure/B6047814.png)
![N,N-diethyl-1-{3-[2-(1-naphthylmethyl)-5-oxo-2-pyrrolidinyl]propanoyl}-3-piperidinecarboxamide](/img/structure/B6047822.png)
![1-[(1,1-dimethyl-2-propyn-1-yl)oxy]-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B6047827.png)
![{4-[(5-{2-[(4-methylphenyl)amino]-2-oxoethyl}-4-oxo-1,3-thiazolidin-2-ylidene)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B6047831.png)
![1-naphthyl[1-(1-oxidoisonicotinoyl)-3-piperidinyl]methanone](/img/structure/B6047846.png)
![N-{4-[(4-bromobenzoyl)amino]phenyl}-3,4-dimethylbenzamide](/img/structure/B6047853.png)

acetic acid](/img/structure/B6047865.png)
![N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(2-pyridinyl)propanamide](/img/structure/B6047869.png)

![N',N'''-1,6-hexanediylbis[N-(3-chlorophenyl)(thiourea)]](/img/structure/B6047902.png)
![7-[(2-methyl-2-propen-1-yl)oxy]-3-phenyl-2H-chromen-2-one](/img/structure/B6047905.png)
![5-({[(2-cyclohexyl-1,3-thiazol-4-yl)methyl]thio}methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6047908.png)